molecular formula C15H32N2O3Si B3120630 tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate CAS No. 267234-20-8

tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate

Cat. No. B3120630
CAS RN: 267234-20-8
M. Wt: 316.51 g/mol
InChI Key: MWUDIPUCAFJKAU-NEPJUHHUSA-N
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Description

Tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate, also known as Boc-pyrrolidine-3-carbonyl chloride, is a chemical compound widely used in scientific research. It is a carbamate derivative that contains a pyrrolidine ring and a tert-butyl group. This compound is widely used in the synthesis of various organic compounds due to its stability and reactivity.

Scientific Research Applications

Synthesis of Organic Compounds

  • Synthesis of All-cis Trisubstituted Pyrrolidin-2-one

    The compound is used as an example in the synthesis of all-cis trisubstituted pyrrolidin-2-one, showcasing its application in complex organic synthesis (Weber et al., 1995).

  • Photoredox-Catalyzed Amination

    The compound is used as a versatile amidyl-radical precursor in a photoredox-catalyzed amination, demonstrating its role in novel photocatalyzed protocols (Wang et al., 2022).

  • Chemoselective Transformation of Amino Protecting Groups

    It plays a crucial role in the transformation of commonly used amino protecting groups, showcasing its versatility in organic synthesis (Sakaitani & Ohfune, 1990).

Crystallography and Structural Studies

  • Study of Hydrogen Bonds

    The compound was used in a study to understand hydrogen bonds between alkynes and amides, which is crucial in crystallography (Baillargeon et al., 2014).

  • Control of Site of Lithiation

    The tert-butyl group in the compound helps in understanding the control of the site of lithiation in organic molecules (Smith et al., 2013).

Other Applications

  • Enantioselective Synthesis

    The compound is used in the enantioselective synthesis of pyrrolidine carboxylic acid, showcasing its application in producing chiral molecules (Chung et al., 2005).

  • Synthesis of Silicon-Based AChE/BChE Inhibitors

    It has been used in the synthesis of novel silicon-based carbamate derivatives, highlighting its potential in medicinal chemistry (Bąk et al., 2019).

  • Preparation of N-heterocyclic Compounds

    The compound is involved in the one-pot synthesis of N-heterocyclic compounds from cyclopropenethione derivatives, demonstrating its utility in creating complex heterocycles (Matsumura et al., 2000).

properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O3Si/c1-14(2,3)19-13(18)17-11-9-16-10-12(11)20-21(7,8)15(4,5)6/h11-12,16H,9-10H2,1-8H3,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUDIPUCAFJKAU-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate
Reactant of Route 2
tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate
Reactant of Route 3
tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate
Reactant of Route 4
tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate
Reactant of Route 5
tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate

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